Tetracos-21-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

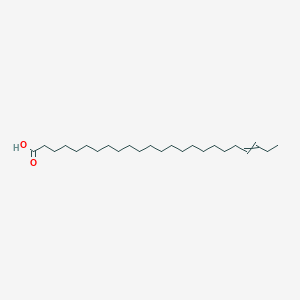

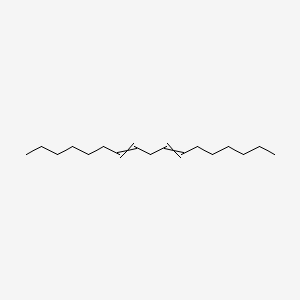

Tetracos-21-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the chemical formula C24H46O2. It is characterized by a cis-double bond at the 21st carbon position. This compound is found in the seed oils of various plants such as Lunaria annua, borage, hemp, Acer (Purpleblow maple), and Tropaeolum speciosum . Nervonic acid is a significant component of the white matter in mammalian brains and plays a crucial role in neurological development and the treatment of psychotic disorders .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tetracos-21-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the elongation of oleic acid through a series of enzymatic reactions. The key enzyme involved in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation of malonyl-CoA and long-chain acyl-CoA . This method has been successfully applied in both plant and yeast systems to produce nervonic acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. For instance, the oil from Acer truncatum Bunge, a plant unique to China, contains 5-7% nervonic acid. The extraction process involves urea inclusion, which separates various fatty acid esters based on their solubility . This method has been optimized to achieve a high purity of nervonic acid ethyl ester.

化学反应分析

Types of Reactions

Tetracos-21-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone to convert the double bond into a carboxyl group.

Reduction: Hydrogenation can be used to reduce the double bond, converting the monounsaturated fatty acid into a saturated fatty acid.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Produces dicarboxylic acids.

Reduction: Produces tetracosanoic acid.

Substitution: Produces halogenated derivatives of this compound.

科学研究应用

Tetracos-21-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various complex lipids.

Biology: Plays a crucial role in the formation of myelin, the protective sheath around nerve fibers.

Medicine: Used in the treatment of neurological disorders such as multiple sclerosis and schizophrenia.

Industry: Incorporated into dietary supplements and functional foods to promote brain health.

作用机制

The mechanism of action of tetracos-21-enoic acid involves its incorporation into sphingolipids, which are essential components of the myelin sheath. The compound binds to sphingosine bases via amide bonds, forming nervonyl sphingolipids . These sphingolipids are crucial for maintaining the integrity and function of nerve fibers. Additionally, this compound has been shown to modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.

Erucic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.

Gondoic acid: A monounsaturated fatty acid with a double bond at the 11th carbon position.

Uniqueness

Tetracos-21-enoic acid is unique due to its very long-chain structure and the specific position of its double bond. This structural uniqueness allows it to play a specialized role in the formation of myelin and the maintenance of neurological health .

属性

CAS 编号 |

325462-46-2 |

|---|---|

分子式 |

C24H46O2 |

分子量 |

366.6 g/mol |

IUPAC 名称 |

tetracos-21-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |

InChI 键 |

RCNAKJRDSYUMDM-UHFFFAOYSA-N |

规范 SMILES |

CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)

![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)

![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)